molecular formula C11H9N3O2S B1303087 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline CAS No. 92316-06-8

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

Cat. No.: B1303087
CAS No.: 92316-06-8
M. Wt: 247.28 g/mol
InChI Key: KWHAFGBGJHCFIH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aniline (B41778) Substructures in Advanced Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the field of organic chemistry. guidechem.com Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. The pyridine ring is a common feature in numerous natural products, including vitamins and alkaloids. In the realm of synthetic chemistry, the pyridine scaffold is prized for its unique electronic properties and reactivity. The nitrogen atom imparts a basic character and influences the electron distribution within the aromatic ring, making it susceptible to specific types of chemical transformations.

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. This structure is a fundamental building block in the synthesis of a wide range of organic compounds. Aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and pharmaceuticals. The amino group is a versatile functional handle that can be readily modified, allowing for the construction of more complex molecules. The interplay between the amino group and the aromatic ring dictates the reactivity of aniline, making it a valuable synthon in various synthetic strategies.

Overview of Organosulfur Chemistry and Sulfanyl (B85325) Linkages in Molecular Architectures

The integration of a sulfanyl bridge between a pyridine and an aniline moiety, as seen in the title compound, creates a molecular framework with a distinct combination of electronic and steric properties. The nitro group on the pyridine ring further modulates these properties, enhancing the electrophilic character of the pyridine core and influencing the reactivity of the entire molecule.

Table 1: Key Properties of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

PropertyValue
Molecular Formula C₁₁H₉N₃O₂S
Molecular Weight 247.28 g/mol
CAS Number 92316-06-8
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAFGBGJHCFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376983
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92316-06-8
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of protons and carbon atoms can be determined.

The ¹H NMR spectrum of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline provides critical information about the electronic environment of the protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons of the aniline (B41778) and pyridine (B92270) rings resonate in the downfield region, generally between 6.5 and 8.5 ppm. The protons on the aniline ring typically appear as a complex multiplet. The amino (-NH₂) protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The pyridine ring protons are distinctly affected by the electron-withdrawing nitro group and the sulfanyl (B85325) linkage, leading to characteristic shifts.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
~8.40 dd H-6 (Pyridine)
~8.25 dd H-4 (Pyridine)
~7.20 dd H-5 (Pyridine)
~7.40 m Aniline Protons
~6.80 m Aniline Protons
~4.50 br s NH₂

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for each unique carbon atom. The carbon atoms of the aromatic rings typically resonate between 110 and 160 ppm. The carbon atom attached to the nitro group (C-3 of the pyridine ring) is expected to be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon atom bonded to the amino group on the aniline ring will be shielded.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~158.0 C-2 (Pyridine)
~152.0 C-3 (Pyridine)
~145.0 C-6 (Pyridine)
~136.0 C-4 (Pyridine)
~122.0 C-5 (Pyridine)
~148.0 C-1' (Aniline)
~115.0 C-2' (Aniline)
~130.0 C-3' (Aniline)
~118.0 C-4' (Aniline)
~125.0 C-5' (Aniline)
~120.0 C-6' (Aniline)

Note: Assignments are predictive and can be definitively confirmed by two-dimensional NMR experiments.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are invaluable for identifying functional groups.

For this compound, the IR spectrum will prominently feature characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-S stretching vibration usually gives rise to a weaker band in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the nitro group and the vibrations of the aromatic rings often produce strong signals.

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3450-3300 N-H stretching (amine)
3100-3000 Aromatic C-H stretching
~1600 N-H bending (amine)
1580-1450 Aromatic C=C and C=N stretching
~1530 Asymmetric NO₂ stretching
~1350 Symmetric NO₂ stretching

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₉N₃O₂S), the calculated exact mass is 247.0467 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), which serves as a definitive confirmation of the molecular formula. The isotopic pattern observed in the mass spectrum, particularly the presence of the ³⁴S isotope at M+2, further corroborates the presence of a sulfur atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, encompassing both aromatic rings linked by the sulfanyl bridge, will give rise to intense π → π* transitions. The presence of the nitro group (a chromophore) and the amino group (an auxochrome) will significantly influence the position and intensity of the absorption maxima (λmax). Typically, such compounds exhibit strong absorption in the UV region and may have absorption tails extending into the visible region, imparting a yellowish color. The solvent used for the analysis can also influence the position of the absorption bands due to solvatochromic effects.

Table 4: Compound Names Mentioned

Compound Name

Reactivity and Mechanistic Pathways of 2 3 Nitro 2 Pyridinyl Sulfanyl Aniline

Nucleophilic Reactivity at Specific Positions of the Pyridine (B92270) Ring

The pyridine ring, an analogue of benzene (B151609) containing a nitrogen atom, generally exhibits reduced reactivity towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comuobabylon.edu.iq This inherent electron deficiency, however, makes the pyridine ring susceptible to nucleophilic attack, particularly when further activated by strong electron-withdrawing groups. masterorganicchemistry.com In the case of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, the presence of the nitro group at the 3-position and the sulfanyl (B85325) linkage at the 2-position significantly influences the ring's reactivity.

The nitrogen atom in the pyridine ring inductively withdraws electron density from the ring carbons, and this effect is augmented by resonance, which primarily depletes electron density at the ortho (2- and 6-) and para (4-) positions. stackexchange.com The addition of a nitro group, a potent electron-withdrawing substituent, further deactivates the ring towards electrophiles but markedly enhances its reactivity towards nucleophiles. brainly.comnih.gov This enhanced susceptibility to nucleophilic aromatic substitution (SNAr) is a key feature of nitropyridine derivatives. nih.gov

In 3-nitropyridines, the nitro group at the 3-position, along with the ring nitrogen, renders the C-2 and C-6 positions particularly electrophilic. Consequently, these positions are the primary sites for nucleophilic attack. nih.govdocumentsdelivered.com For this compound, the aniline (B41778) moiety is attached at the 2-position via a sulfur bridge. This position is inherently activated towards nucleophilic substitution by the ring nitrogen. The presence of the nitro group at the 3-position provides additional activation. Nucleophilic substitution reactions on 2-halo-3-nitropyridines have shown that substitution can occur at either the 2- or 3-position, depending on the nature of the halogen and the incoming nucleophile. documentsdelivered.com In reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles, the nitro group at the 3-position has been shown to be a viable leaving group, demonstrating the high degree of activation at this position. nih.gov

The general mechanism for nucleophilic aromatic substitution on an activated pyridine ring involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate and is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. masterorganicchemistry.comnumberanalytics.com

Transformations Involving the Nitro Group

Catalytic and Non-Catalytic Reduction Pathways of Aromatic Nitro Compounds to Amines

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. nih.gov This process can be achieved through various catalytic and non-catalytic methods.

Catalytic Reduction:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. commonorganicchemistry.com This process typically involves the use of a metal catalyst and a hydrogen source.

Hydrogen Gas (H₂): Molecular hydrogen is a common hydrogen source used in conjunction with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org The reaction involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. orientjchem.org

Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen donor. Common hydrogen donors include hydrazine, formic acid, and isopropanol. mdpi.com

The mechanism of catalytic hydrogenation of nitroaromatics is complex and can proceed through different intermediates. One proposed pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. mdpi.com Another proposed mechanism suggests that the conversion to aniline may occur through the disproportionation of the corresponding hydroxylamine (B1172632) intermediate. rsc.org

Non-Catalytic Reduction:

Several non-catalytic methods are also available for the reduction of aromatic nitro groups, often employing metals in acidic media or other chemical reducing agents. unacademy.comnumberanalytics.com

Metals in Acidic Media: A classic method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). commonorganicchemistry.comunacademy.comnumberanalytics.com

Other Reducing Agents: A variety of other reagents can effect the reduction of nitroarenes, including:

Tin(II) chloride (SnCl₂) commonorganicchemistry.com

Sodium hydrosulfite (Na₂S₂O₄) wikipedia.org

Sodium sulfide (B99878) (Na₂S) wikipedia.orgrsc.org

Trichlorosilane (HSiCl₃) in the presence of a tertiary amine offers a metal-free reduction method. nih.gov

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. commonorganicchemistry.com For instance, sodium sulfide can sometimes be used to selectively reduce one nitro group in the presence of another. wikipedia.org

MethodReagentsKey Features
CatalyticH₂ with Pd/C, PtO₂, or Raney NiEfficient and clean; widely used in industry. commonorganicchemistry.comwikipedia.org
Transfer hydrogenation (e.g., hydrazine)Avoids the need for high-pressure H₂ gas. mdpi.com
Non-CatalyticMetals (Fe, Sn, Zn) in acid (HCl)Classic and cost-effective method. commonorganicchemistry.comunacademy.com
SnCl₂, Na₂S₂O₄, Na₂S, HSiCl₃Offers different levels of reactivity and selectivity. nih.govcommonorganicchemistry.comwikipedia.org

Influence of the Nitro Group on Aromatic System Reactivity and Electron Density

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electron density and reactivity of an aromatic system to which it is attached. vaia.com Its effect stems from a combination of two electronic factors: the inductive effect and the resonance effect. numberanalytics.comanko.com.tw

Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. This causes a strong pull of electron density from the aromatic ring through the sigma (σ) bond framework, deactivating the entire ring. numberanalytics.comanko.com.tw

Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring through resonance (mesomeric effect). The π-electrons of the ring can be delocalized onto the nitro group, as shown in the resonance structures. anko.com.twwikipedia.org This delocalization results in a decrease in electron density, particularly at the ortho and para positions relative to the nitro group. vaia.comanko.com.tw

The combination of these effects makes the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution. brainly.comnumberanalytics.com Conversely, this decrease in electron density makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitro group, as these positions can best accommodate the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comnumberanalytics.com

In the context of the pyridine ring in this compound, the nitro group at the 3-position, in concert with the electron-withdrawing effect of the ring nitrogen, profoundly decreases the electron density of the pyridine nucleus. brainly.comnih.gov This dual deactivation strongly favors nucleophilic attack on the ring. The electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atom of the pyridine ring, subsequently reducing its donor capability and making metalation more challenging. nih.gov

Reactivity of the Aniline Amino Group

Nucleophilic Behavior and Electrophilic Aromatic Substitution Patterns of Aromatic Amines

The amino group (-NH₂) of aniline exhibits dual reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule, allowing it to react with electrophiles at the nitrogen atom. quora.com However, this lone pair also has a profound effect on the reactivity of the aromatic ring.

The amino group is a strong activating group in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org This is due to the powerful electron-donating resonance effect (+M) of the nitrogen lone pair, which outweighs its inductive electron-withdrawing effect (-I). wikipedia.orgchemistrysteps.com The delocalization of the nitrogen's lone pair into the benzene ring increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. byjus.comchemistrysteps.com

The resonance effect of the amino group preferentially increases the electron density at the ortho and para positions. byjus.com This is evident from the resonance structures of aniline, which show a negative charge developing at these positions. Consequently, the amino group is a strong ortho, para-director in electrophilic aromatic substitution reactions. byjus.comwikipedia.org When aniline reacts with an electrophile, the attack predominantly occurs at the ortho and para positions because the carbocation intermediates formed are more stable, with four resonance structures, including one where the positive charge is stabilized by the nitrogen atom. wikipedia.org

However, the high reactivity of the aniline ring can sometimes be a disadvantage, leading to over-reaction, such as poly-substitution (e.g., tribromination in bromine water) or oxidation, especially under strongly acidic or oxidizing conditions. byjus.comlibretexts.org In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and a meta-director due to its positive charge and strong inductive electron-withdrawing effect. byjus.comchemistrysteps.com

Effects of Substituents on Aniline Reactivity

The reactivity of the aniline ring and the basicity of the amino group are significantly influenced by the presence of other substituents on the aromatic ring. chemistrysteps.com These effects can be broadly categorized based on the electronic properties of the substituent.

Electron-Donating Groups (EDGs): Substituents that donate electrons to the ring, such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups, further activate the ring towards electrophilic aromatic substitution. They increase the electron density on the ring, making it even more nucleophilic. EDGs also generally increase the basicity of the aniline by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. chemistrysteps.com

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electrons from the ring, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, deactivate the ring towards electrophilic aromatic substitution. They decrease the electron density of the ring, making it less nucleophilic. chemistrysteps.com These groups also decrease the basicity of the aniline by pulling electron density away from the nitrogen atom, making the lone pair less available for protonation. chemistrysteps.com

Substituent TypeEffect on Ring Reactivity (EAS)Effect on BasicityExamples
Electron-Donating (Activating)IncreasesIncreases-CH₃, -OH, -OCH₃
Electron-Withdrawing (Deactivating)DecreasesDecreases-NO₂, -CN, -COCH₃
HalogensDecreases (Deactivating)Decreases-F, -Cl, -Br, -I

Mechanisms of Thiol-Disulfide Exchange Reactions

The reactivity of this compound in thiol-disulfide exchange reactions is fundamentally governed by the presence of the 3-nitro-2-pyridinesulfenyl (Npys) group. This moiety serves as an activating group, rendering the sulfur atom highly susceptible to nucleophilic attack by a thiol. The exchange process is a selective and rapid reaction that is central to the utility of Npys-containing compounds in bioconjugation and peptide chemistry. nih.govresearchgate.net

The generally accepted mechanism for thiol-disulfide exchange is a direct substitution reaction, specifically an S(_N)2-type nucleophilic substitution. nih.gov In this pathway, the reaction is initiated by the deprotonated form of a thiol, the thiolate anion (RS), which is a more potent nucleophile than its protonated counterpart. nih.gov The rate of these reactions often shows a first-order dependence on the concentrations of both the thiol and the disulfide, indicative of a bimolecular process. nih.gov

For this compound, the thiol-disulfide exchange reaction with a generic thiol (R-SH) can be depicted as follows:

Nucleophilic Attack: The thiolate anion (R-S) acts as the nucleophile and attacks the electrophilic sulfur atom of the 3-nitro-2-pyridinesulfenyl group in this compound. nih.gov

Transition State: This attack proceeds through a transient, high-energy transition state. Theoretical and experimental evidence suggests a linear, trisulfide-like structure for this transition state, where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov

Formation of Products: The transition state resolves into the products: a new, mixed disulfide (the thiol R-SH now bonded to the 2-aminophenylsulfanyl moiety) and the leaving group, 3-nitropyridine-2-thione. The latter is the more stable tautomer of 2-mercapto-3-nitropyridine.

A plausible mechanistic pathway, inferred from studies on the related compound methyl 3-nitro-2-pyridinesulfenate, involves the formation of an active disulfide intermediate. This is thought to occur through an interaction involving a five-membered ring between the incoming thiol and the Npys group. A subsequent disulfide exchange with another thiol then yields the final cyclized product and 3-nitropyridine-2(1H)-thione.

Several factors are known to influence the rate of thiol-disulfide exchange reactions. The pKa of the attacking thiol is a critical parameter; a lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus increasing the reaction rate. nih.gov The reaction environment also plays a significant role, with aprotic solvents generally favoring S(_N)2 reactions and accelerating the exchange by approximately three orders of magnitude compared to aqueous solutions. nih.gov This is attributed to the greater stabilization of the reactants relative to the charge-delocalized transition state by polar protic solvents, which increases the activation energy. nih.gov

While the general S(_N)2 mechanism is well-supported for thiol-disulfide exchange reactions involving Npys-activated compounds, detailed kinetic and computational studies specifically on this compound are not extensively available in the reviewed literature. The provided mechanistic description is therefore based on the established principles of thiol-disulfide exchange and findings from closely related Npys compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Prediction of Vibrational Frequencies and Spectroscopic Correlation (IR, Raman)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, key predicted vibrational modes would include:

N-H stretching of the aniline (B41778) amine group (typically around 3300-3500 cm⁻¹).

Asymmetric and symmetric NO2 stretching from the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

C-S stretching of the thioether bridge.

Aromatic C-H and C=C stretching modes.

Comparing these theoretical spectra with experimentally recorded ones allows for a detailed assignment of the experimental bands and validates the accuracy of the computational model. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: Values are hypothetical and for illustrative purposes.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric NH₂ Stretch-NH₂3450
Symmetric NH₂ Stretch-NH₂3360
Asymmetric NO₂ Stretch-NO₂1530
Symmetric NO₂ Stretch-NO₂1345
C-S-C StretchThioether700

Analysis of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

DFT calculations provide detailed information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.netresearchgate.net

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the sulfur atom.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient nitropyridine ring, particularly on the nitro group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify charge distribution and reveal intramolecular charge transfer interactions, such as those between the aniline donor and nitropyridine acceptor moieties. researchgate.net

Table 3: Illustrative Electronic Properties Note: Energy values are hypothetical examples.

PropertyPredicted Value (eV)Description
HOMO Energy-6.2Energy of the highest occupied molecular orbital
LUMO Energy-2.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap3.7Indicator of chemical reactivity and stability

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. uobasrah.edu.iq The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined.

Predicted NMR spectra are invaluable for:

Validating molecular structure: Comparing calculated shifts with experimental data confirms the proposed structure. researchgate.net

Assigning complex spectra: Theoretical shifts help assign specific peaks in an experimental spectrum to the correct nuclei, which can be challenging in complex aromatic systems. mdpi.com

Investigating electronic effects: The calculated shifts are sensitive to the electronic environment, providing insight into how substituents and intramolecular interactions influence the magnetic shielding of each nucleus.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations could be used to:

Sample conformational space: To understand the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Study solvent effects: To analyze how solvent molecules (like water or DMSO) arrange around the solute and influence its conformation and properties through hydrogen bonding and other non-covalent interactions.

Analyze intermolecular interactions: In simulations with multiple solute molecules, MD can reveal how they interact and aggregate, which is relevant for understanding crystal packing and material properties.

Theoretical Approaches for Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or subsequent reactions of this compound, such as nucleophilic aromatic substitution (SNAr), theoretical calculations can map out the entire reaction pathway. researchgate.netmdpi.com

This involves:

Identifying Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT methods can be used to locate the geometry of the TS and calculate its energy.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations confirm that the located transition state correctly connects the reactants and products.

For instance, in the synthesis involving the reaction of 2-chloro-3-nitropyridine (B167233) with 2-aminothiophenol (B119425), computational analysis could clarify whether the reaction proceeds through a concerted mechanism or a stepwise one involving a Meisenheimer intermediate. mdpi.com

Quantum Chemical Characterization of Related Aromatic Systems

While direct quantum chemical studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its electronic and structural properties can be inferred from computational investigations of closely related aromatic systems. Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the behavior of molecules containing nitropyridine, aniline, and aromatic sulfanyl (B85325) moieties. This section will synthesize findings from these related studies to project the quantum chemical characteristics of the target molecule.

Nitropyridine Derivatives

DFT calculations are frequently used to explore the electronic structure and reactivity of pyridine (B92270) derivatives. For instance, studies on various pyridinyl compounds using DFT methods at the B3LYP/6-311++G(d,p) level of theory have been successful in optimizing molecular structures and analyzing electronic properties. ijcce.ac.irresearchgate.net These studies often involve the calculation of quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. researchgate.net The analysis of global descriptors can reveal the reactivity of such molecules, with the HOMO-LUMO energy gap (ΔEgap) being a key indicator of chemical stability. ijcce.ac.irresearchgate.net For nitropyridine systems specifically, the strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.

Nitro-Substituted Aniline Compounds

The structural and spectral characteristics of aniline and its derivatives are a subject of numerous theoretical investigations. researchgate.net Computational methods like Hartree-Fock and DFT are employed to analyze the geometry and vibrational spectra of substituted anilines. researchgate.net The introduction of a nitro group to the aniline ring dramatically alters its charge distribution, which in turn affects its structural and vibrational properties. researchgate.net For example, studies on 2-methyl-5-nitroaniline (B49896) indicate that the molecule is approximately planar, with small dihedral angles between the amino and nitro groups with respect to the aromatic ring, suggesting weak intramolecular charge transfer. core.ac.uk Computational electrochemistry has also been used to determine the one-electron oxidation potentials for a series of substituted anilines, providing a strong correlation between the oxidation potential and the energy of the HOMO. umn.edu

Aromatic Thioethers and Thiols

A summary of representative computational parameters for related aromatic systems is presented in the table below.

Compound ClassComputational MethodKey Findings
Pyridinyl PhosphonatesDFT/B3LYP/6-311++G(d,p)Analysis of HOMO-LUMO gap to determine reactivity; non-planar structures confirmed by dihedral angle calculations. ijcce.ac.irresearchgate.net
Substituted AnilinesSemi-empirical and DFTLinear relationship between one-electron oxidation potentials and HOMO energies. umn.edu
4,5-Dimethyl-2-NitroanilineHF and DFTCalculation of geometrical parameters (bond lengths, bond angles) and vibrational frequencies. researchgate.net
Dipropyl Sulfide (B99878)AM1, PM3, RHF, and DFTInvestigation of thermodynamic and kinetic stability through ground state calculations. researchgate.net

These computational studies on related aromatic systems provide a solid foundation for predicting the quantum chemical characteristics of this compound. It is expected that the molecule's geometry will be influenced by the interplay of the electron-donating aniline moiety and the electron-withdrawing nitropyridine ring, communicated through the flexible sulfanyl bridge. The HOMO-LUMO gap is likely to be relatively small, suggesting potential for reactivity and charge-transfer interactions.

Synthetic Applications and Chemical Biology Relevance

Role as a Key Synthetic Intermediate in Organic Synthesis

While the specific compound 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is not extensively documented as a direct precursor in the synthesis of a wide array of compounds, its structural components suggest a potential utility as a versatile building block in organic chemistry.

Precursor for the Derivatization of Heterocyclic Compounds

The inherent reactivity of the aniline (B41778) and nitro-substituted pyridine (B92270) rings within this compound provides a platform for the synthesis of various heterocyclic structures. The primary amine of the aniline moiety can participate in cyclization reactions to form fused heterocyclic systems. For instance, reactions involving the amino group could theoretically lead to the formation of benzimidazole, quinoxaline, or phenazine (B1670421) derivatives, depending on the reaction partner. However, specific examples utilizing this compound as the starting material for such transformations are not prevalent in the current body of scientific literature.

Building Block for More Complex Molecular Architectures

The diverse reactivity of nitro compounds makes them valuable intermediates in the assembly of complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This suggests that this compound could serve as a scaffold for constructing more elaborate molecular structures. Despite this theoretical potential, its practical application as a foundational building block for complex molecular architectures outside of peptide chemistry is not widely reported.

Application of the 3-Nitro-2-pyridinesulfenyl (Npys) Moiety as a Protecting Group

The most significant and well-documented application related to the structure of this compound lies in the use of the 3-nitro-2-pyridinesulfenyl (Npys) group as a protecting group, particularly in the field of peptide chemistry.

Strategies for Amine and Thiol Protection

The Npys group has been effectively employed to protect various functional groups, including the side chains of amino acids. It can be used to mask the hydroxyl groups of serine, threonine, and tyrosine, the α- and ε-amino moieties of lysine (B10760008), and most notably, the thiol group of cysteine. researchgate.netguidechem.com The protection of amines and thiols is crucial during peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The Npys group is introduced via reagents like 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), which was one of the first stable heterocyclic sulfenyl halides to be isolated. finetechnology-ind.com

Deprotection of the Npys group is typically achieved under mild conditions through thiolysis, using reagents such as 2-mercaptopyridine, 2-mercaptomethyl imidazole, 3-mercaptoacetic acid, or 2-mercaptoethanol. researchgate.net This orthogonality allows for the selective removal of the Npys group without affecting other protecting groups that may be present in the peptide chain.

Facilitation of Site-Specific Disulfide Bond Formation in Peptide Synthesis

A key advantage of the Npys group is its role in directing the formation of specific disulfide bonds in peptides containing multiple cysteine residues. finetechnology-ind.comnih.gov Disulfide bridges are critical for the correct folding and biological activity of many peptides and proteins. The Npys group not only protects the cysteine thiol but also activates it for disulfide bond formation. acs.org

The strategy involves protecting one cysteine residue with the Npys group while other cysteine residues are either unprotected or protected with a different orthogonal group. The Npys-protected cysteine can then react selectively with a free thiol group of another cysteine to form the desired disulfide bond. acs.org This method provides a high degree of control over the disulfide connectivity, which is essential for the synthesis of complex peptides with multiple disulfide bridges. The stability of the Npys group to certain acidic conditions, such as "high" HF acidolysis, further enhances its utility in solid-phase peptide synthesis. However, it has been noted to be incompatible with the Fmoc (9-fluorenylmethoxycarbonyl) strategy. nih.gov

Protecting GroupProtected Functional Group(s)Deprotection ConditionsKey Application
3-Nitro-2-pyridinesulfenyl (Npys) Thiols (Cysteine), Amines (Lysine), Hydroxyls (Serine, Threonine, Tyrosine)Thiolysis (e.g., mercaptoethanol)Site-specific disulfide bond formation

Potential in Functional Materials Science, Including Organic Optical Materials

While the specific compound this compound has not been extensively studied for its material properties, its molecular structure incorporates features common to organic functional materials. The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on aromatic rings connected by a sulfur linkage creates a donor-acceptor system. Such systems are known to exhibit interesting electronic and optical properties, including nonlinear optical (NLO) behavior.

The investigation into the NLO properties of p-nitroaniline and its derivatives has been a subject of interest, suggesting that related structures could also possess these characteristics. The charge transfer between the donor and acceptor moieties can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials. However, to date, there is a lack of specific research data on the optical or other functional material properties of this compound.

Derivatization Strategies for the Development of New Functional Molecules

The unique structural arrangement of this compound, featuring a nucleophilic aniline moiety and an electrophilic nitropyridine ring linked by a flexible sulfide (B99878) bridge, provides a versatile platform for the synthesis of a diverse array of functional molecules. Derivatization strategies primarily focus on leveraging the reactivity of the amino group and the inherent potential for intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems with significant chemical and biological relevance.

One of the most prominent derivatization pathways for this compound involves the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction is a powerful tool for skeletal reorganization, yielding novel molecular architectures. In the case of this compound, the amino group of the aniline ring can act as an intramolecular nucleophile, attacking the electron-deficient pyridine ring. This process is facilitated by the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. The rearrangement ultimately leads to the formation of a more thermodynamically stable product. The Smiles rearrangement of 2-((2-aminophenyl)thio)-3-nitropyridine is a key strategy for creating new functional molecules.

Another significant derivatization strategy involves the synthesis of pyridobenzothiazines . This class of heterocyclic compounds can be accessed through the intramolecular cyclization of this compound. These reactions typically proceed via the formation of a new bond between the aniline nitrogen and a carbon atom of the pyridine ring, resulting in a tricyclic system. The specific reaction conditions and the nature of any catalysts employed can influence the regioselectivity of the cyclization and the final structure of the resulting pyridobenzothiazine. These compounds are of interest due to their structural similarity to phenothiazines, a class of compounds known for a wide range of pharmacological activities.

Furthermore, the amino group of the aniline moiety serves as a handle for various functionalization reactions. Standard transformations such as acylation, alkylation, and diazotization can be employed to introduce a wide range of substituents. These modifications can be used to modulate the electronic properties, solubility, and biological activity of the parent molecule. For instance, acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can participate in hydrogen bonding and alter the molecule's interaction with biological targets.

The derivatization of this compound can also be directed towards the synthesis of precursors for more complex molecular systems. For example, the aniline functionality can be transformed into other reactive groups, which can then participate in cross-coupling reactions or further cyclization cascades to build polycyclic and macrocyclic structures.

The following table summarizes key derivatization strategies for this compound, highlighting the reaction type and the resulting functional molecule class.

Derivatization StrategyKey Reagents/ConditionsResulting Functional Molecule Class
Smiles Rearrangement Base (e.g., potassium carbonate)Rearranged isomers
Intramolecular Cyclization Acid or metal catalystPyridobenzothiazines
Acylation Acid chlorides, AnhydridesN-Acyl derivatives
Alkylation Alkyl halidesN-Alkyl derivatives
Diazotization Sodium nitrite, AcidAzo compounds, Phenolic derivatives

These derivatization strategies underscore the importance of this compound as a versatile building block in synthetic and medicinal chemistry, enabling the creation of a wide range of novel compounds with tailored properties and potential applications in various scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS). For example, reacting 3-nitro-2-chloropyridine with 2-mercaptoaniline in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Reaction progress is monitored by TLC, and purification involves column chromatography (silica gel, hexane/EtOAc) .
  • Key Considerations : Solvent choice impacts reaction efficiency—methanol or DMF may stabilize intermediates. Excess thiol reagent ensures complete substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.5 ppm) and confirms the sulfanyl linkage (δ ~3.5 ppm for S–CH coupling).
  • IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1620 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 304.0452 for C₁₁H₈N₃O₂S₂).
  • X-ray Crystallography : Resolves bond angles and torsional strain in the sulfanyl-pyridine-aniline system (using SHELXL for refinement) .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodology : Stability assays involve incubating the compound in buffered solutions (pH 2–12) at 25°C/37°C. Samples are analyzed via HPLC at intervals. The nitro group’s electron-withdrawing effect stabilizes the ring but increases susceptibility to reduction in acidic media. Basic conditions may deprotonate the aniline NH₂, altering solubility .

Advanced Research Questions

Q. How can conflicting NMR data for sulfanyl-aniline derivatives be resolved?

  • Approach :

  • 2D NMR (HSQC, HMBC) : Maps ¹H-¹³C correlations to distinguish overlapping aromatic signals.
  • Variable-Temperature NMR : Identifies dynamic effects (e.g., hindered rotation around the sulfanyl bond).
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Protocol :

  • Solvent Screening : Test mixtures (e.g., DCM/hexane, methanol/water) via slow evaporation.
  • Co-Crystallization : Add triethylamine to stabilize protonation states.
  • SHELX Workflow : Use SHELXD for phase determination and SHELXL for anisotropic refinement. Crystallographic data (e.g., CCDC entries) should report R-factors ≤ 0.05 .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Analysis :

  • Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with aryl boronic acids) via GC-MS. The nitro group directs electrophilic substitution at the pyridine C4 position.
  • DFT Calculations : Evaluate transition-state energies for NAS vs. elimination pathways. Steric hindrance from the 3-nitro group slows competing side reactions .

Q. How do structural modifications (e.g., sulfone/sulfoxide derivatives) affect bioactivity?

  • SAR Workflow :

  • Synthesis : Oxidize the sulfanyl group with mCPBA (for sulfoxide) or H₂O₂/AcOH (for sulfone).
  • Biological Assays : Test antiproliferative activity (e.g., MTT assay on HeLa cells). Increased polarity from sulfone derivatives often enhances water solubility but reduces membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antiproliferative IC₅₀ values for sulfanyl-aniline analogs?

  • Resolution Steps :

Purity Validation : Confirm compound integrity via HPLC (>98%) and elemental analysis.

Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hours).

Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) .

Key Research Tools

TechniqueApplicationReference
SHELXLCrystal structure refinement
HSQC/HMBCNMR signal assignment
DFT (B3LYP)Predicting chemical shifts
HPLC-PDAPurity/stability analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.